![molecular formula C11H11N5O2S2 B10987452 2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10987452.png)
2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: 1,3,4-thiadiazole derivatives.
Reaction Conditions: Nucleophilic substitution reactions.
Example Reaction: Reacting the thiopyrano[4,3-c]pyridazin-2-yl intermediate with a thiadiazole derivative under nucleophilic substitution conditions.
Acetamide Formation
Starting Materials: Acetylating agents.
Reaction Conditions: Acetylation reactions under mild conditions.
Example Reaction: Treating the intermediate with an acetylating agent to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
-
Formation of the Thiopyrano[4,3-c]pyridazin-2-yl Core
Starting Materials: Pyridazine derivatives and thiopyran precursors.
Reaction Conditions: Cyclization reactions under acidic or basic conditions, often using catalysts like Lewis acids.
Example Reaction: Heating a mixture of pyridazine and thiopyran derivatives in the presence of a Lewis acid catalyst to form the thiopyrano[4,3-c]pyridazin-2-yl core.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiopyrano and thiadiazolyl moieties.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that derivatives of this compound exhibit significant anti-inflammatory properties. A study demonstrated that similar compounds showed considerable anti-inflammatory effects comparable to Ibuprofen when evaluated using a carrageenan-induced rat paw edema model . The structural complexity of the compound allows it to interact effectively with biological targets involved in inflammatory pathways.
Anticancer Activity
The compound has been investigated for its anticancer potential. A series of thiopyrano derivatives have shown promising results in inhibiting the growth of various cancer cell lines. The incorporation of the thiopyrano and thiadiazole moieties enhances the anticancer activity through mechanisms that may involve the inhibition of specific cellular pathways . For instance, compounds derived from this scaffold have been reported to selectively inhibit leukemia cell lines at submicromolar concentrations.
Antiparasitic Activity
In addition to its anticancer properties, the compound has demonstrated moderate antitrypanosomal activity against Trypanosoma brucei, suggesting potential applications in treating parasitic infections . The dual action against both cancer and parasitic diseases highlights the versatility of this chemical structure.
Agricultural Applications
The unique properties of this compound also extend to agricultural science, particularly in developing new agrochemicals. The thiadiazole structure is known for its antimicrobial properties, which can be harnessed to create effective fungicides or bactericides. Research has shown that certain derivatives exhibit significant antimicrobial activity against plant pathogens .
Case Studies
- Anti-inflammatory Study : In a controlled study, various derivatives were synthesized and tested for their anti-inflammatory effects using rat models. Results indicated that some compounds approached or exceeded the efficacy of standard anti-inflammatory drugs like Ibuprofen .
- Anticancer Screening : A series of synthesized thiopyrano derivatives were screened for their ability to inhibit cancer cell proliferation. The results revealed several compounds with significant activity against leukemia and solid tumors .
- Antiparasitic Evaluation : Compounds derived from this scaffold were tested for their efficacy against Trypanosoma brucei. The findings suggested a promising lead for further development into therapeutic agents for treating trypanosomiasis .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, blocking substrate access. The thiopyrano and thiadiazolyl groups can interact with various biological molecules, influencing pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide: shares similarities with other thiopyrano and thiadiazole derivatives, such as:
Uniqueness
Structural Complexity: The combination of thiopyrano and thiadiazolyl groups in a single molecule is relatively rare, providing unique chemical and biological properties.
This detailed overview highlights the significance of This compound in scientific research and its potential applications across various domains
Biological Activity
The compound 2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. Its unique structure integrates various pharmacologically relevant moieties, suggesting a range of therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C17H20N4O2S2 with a molecular weight of 376.5 g/mol. The compound features multiple heterocycles: a thiopyrano-pyridazin core and a thiadiazolyl acetamide substituent. The structural characteristics can be summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C17H20N4O2S2 |
Molecular Weight | 376.5 g/mol |
LogP | 3.1133 |
Polar Surface Area | 63.181 Ų |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 1 |
Antimicrobial Properties
Research indicates that compounds with similar structural features often exhibit significant antimicrobial activity. For instance, derivatives containing thiadiazole and thiopyrano structures have been reported to demonstrate various biological activities including antibacterial and antifungal properties .
Antiviral Activity
The antiviral potential of heterocyclic compounds is well-documented. Research has identified several pyridazine derivatives that exhibit antiviral activity against viruses such as HSV and HIV . The presence of the thiadiazole moiety in this compound may enhance its antiviral properties.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the biological activity of similar compounds against Leishmania species and Trypanosoma brucei. Compounds showed promising submicromolar activities against these pathogens, indicating that the target compound may also exhibit similar effects due to its structural similarities .
- Mechanism of Action : Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies typically involve assessing binding affinities to specific receptors or enzymes involved in disease pathways.
Properties
Molecular Formula |
C11H11N5O2S2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H11N5O2S2/c17-9(13-11-14-12-6-20-11)4-16-10(18)3-7-5-19-2-1-8(7)15-16/h3,6H,1-2,4-5H2,(H,13,14,17) |
InChI Key |
CWYWYAIEEIQUQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC2=CC(=O)N(N=C21)CC(=O)NC3=NN=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.